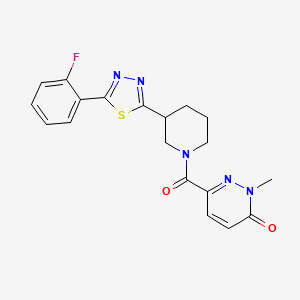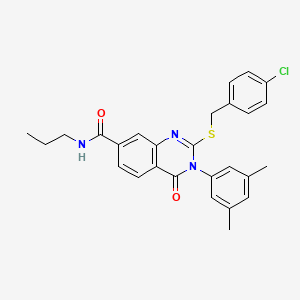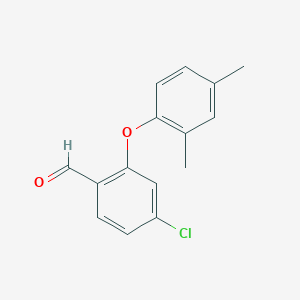
6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that boasts a fascinating structure comprising a fluorophenyl group, a thiadiazol ring, a piperidine moiety, and a pyridazinone core. Each component of this molecule contributes unique chemical properties, making it an intriguing subject for scientific exploration in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multistep organic reactions. One common approach begins with the synthesis of the 1,3,4-thiadiazol ring through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. This intermediate is then subjected to further functionalization to introduce the 2-fluorophenyl group. The subsequent steps involve the coupling of the thiadiazol ring with piperidine and the final formation of the pyridazinone structure via a condensation reaction under controlled conditions such as temperature and pH.
Industrial Production Methods: While the industrial-scale production of this compound might not be widely documented due to its specialized nature, the typical approach would involve optimizing the synthesis for higher yields and purity. This can include using automated reactors, continuous flow processes, and advanced purification techniques such as chromatography or crystallization to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions: 6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can participate in various chemical reactions. These can include:
Oxidation: The thiadiazol and piperidine rings can be susceptible to oxidation under strong oxidative conditions.
Reduction: Reduction reactions might target the carbonyl group attached to the piperidine ring.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) can be used as reducing agents.
Substitution: Reactions can involve reagents such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed: Depending on the type of reaction, the products can vary:
Oxidation: Might lead to sulfoxides or sulfones.
Reduction: May yield alcohols or amines.
Substitution: Can result in various substituted derivatives of the original compound.
科学的研究の応用
In Chemistry: The unique structure makes it a subject of study for reaction mechanisms, especially in understanding the behavior of multi-functionalized heterocycles.
In Biology: Its potential biological activity due to the fluorophenyl and thiadiazol rings can make it a candidate for research in bioorganic chemistry and pharmacology.
In Medicine: Studies might explore its application as a lead compound in the development of new drugs, particularly targeting central nervous system disorders due to the presence of the piperidine ring.
In Industry: Possible applications in the production of specialty chemicals or as a building block for more complex molecules in materials science.
作用機序
The compound's effects can be attributed to its interaction with specific molecular targets in biological systems. For instance, the fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine and thiadiazol rings may contribute to its overall pharmacokinetic profile. The exact pathways would depend on its specific use case, whether it be as an enzyme inhibitor, receptor agonist, or another role.
類似化合物との比較
Similar Compounds
6-(3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
6-(3-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Highlighting Its Uniqueness: While the above compounds share a similar core structure, the substitution of different halogens (fluoro, chloro, bromo) on the phenyl ring can significantly alter their physical, chemical, and biological properties. For example, the fluorine atom in the compound might enhance its metabolic stability and binding interactions compared to its chlorine or bromine counterparts.
特性
IUPAC Name |
6-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S/c1-24-16(26)9-8-15(23-24)19(27)25-10-4-5-12(11-25)17-21-22-18(28-17)13-6-2-3-7-14(13)20/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWDWILTPREICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2613156.png)
![2-(cyclopentylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2613158.png)











